Peliglitazar racemate

Description

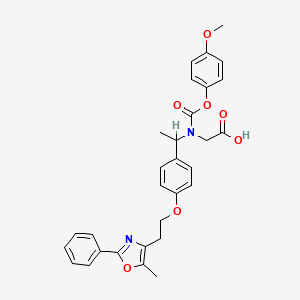

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUADMYMMZWFUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870325 |

Source

|

| Record name | N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peliglitazar Racemate: A Technical Deep Dive into its Dual PPARα/γ Agonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), developed for the potential treatment of type 2 diabetes and dyslipidemia.[1] As a dual agonist, it is designed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[1] This technical guide provides a comprehensive overview of the mechanism of action of Peliglitazar racemate, drawing upon available data for Peliglitazar and analogous dual PPAR agonists to elucidate its molecular signaling pathways, summarize its expected pharmacological effects, and detail relevant experimental methodologies. While specific quantitative data and detailed experimental protocols for Peliglitazar racemate are limited in the public domain, this paper aims to provide a robust framework for understanding its therapeutic potential.

Introduction to Peliglitazar and Dual PPARα/γ Agonism

Peliglitazar is a novel compound that simultaneously activates both PPARα and PPARγ nuclear receptors.[2][3] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of glucose and lipid metabolism.[1]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity, leading to improved glucose uptake in peripheral tissues and subsequent lowering of blood glucose levels.[1]

The rationale behind developing dual PPARα/γ agonists like Peliglitazar is to offer a single therapeutic agent that can address both the hyperglycemia and dyslipidemia commonly observed in patients with type 2 diabetes.[1] Peliglitazar racemate refers to a mixture containing equal amounts of the two enantiomers of the Peliglitazar molecule.

Core Mechanism of Action: Signaling Pathways

Peliglitazar racemate exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα Signaling Pathway

Activation of PPARα by Peliglitazar is expected to initiate a cascade of events leading to improved lipid profiles. The following diagram illustrates the key steps in this pathway.

PPARγ Signaling Pathway

The activation of PPARγ by Peliglitazar is anticipated to improve glycemic control through enhanced insulin sensitivity. The signaling cascade is depicted in the diagram below.

Quantitative Data and Efficacy

In Vitro Potency

The potency of a PPAR agonist is typically determined by its half-maximal effective concentration (EC50) in cell-based transactivation assays. For instance, the dual PPARα/γ agonist Aleglitazar has demonstrated high potency with EC50 values of 5 nM for PPARα and 9 nM for PPARγ.[4] It is anticipated that Peliglitazar would exhibit a similar balanced and potent activation profile.

Table 1: Illustrative In Vitro Potency of a Dual PPARα/γ Agonist (Aleglitazar)

| Receptor | EC50 (nM) |

| PPARα | 5[4] |

| PPARγ | 9[4] |

In Vivo Efficacy in Animal Models

Preclinical studies in animal models of diabetes and dyslipidemia are crucial for evaluating the in vivo efficacy of dual PPAR agonists. Commonly used models include db/db mice and Zucker fa/fa rats.[5][6][7][8][9][10][11][12][13][14][15][16] Studies on the dual PPARα/γ agonist Muraglitazar in db/db mice have shown dose-dependent reductions in glucose, insulin, triglycerides, and free fatty acids.[5][8][12] Similarly, the dual agonist Tesaglitazar demonstrated significant improvements in glucose and lipid intolerance in obese Zucker rats, reducing hepatic triglyceride secretion by 47% and increasing plasma triglyceride clearance by 490%.[10]

Table 2: Illustrative In Vivo Efficacy of a Dual PPARα/γ Agonist (Tesaglitazar) in Obese Zucker Rats

| Parameter | Effect | Magnitude of Change |

| Hepatic Triglyceride Secretion | ↓ | 47%[10] |

| Plasma Triglyceride Clearance | ↑ | 490%[10] |

Experimental Protocols

Detailed experimental protocols for Peliglitazar are not publicly available. However, based on standard methodologies for evaluating PPAR agonists, the following outlines the likely experimental designs.

PPAR Transactivation Assay (Illustrative Protocol)

This assay is used to determine the in vitro potency (EC50) of a compound on PPAR subtypes.

Methodology:

-

Cell Culture: Maintain a suitable cell line (e.g., HEK293T) in appropriate culture medium.

-

Transfection: Co-transfect cells with expression plasmids for the PPAR subtype (α or γ) and RXR, along with a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

Treatment: After a post-transfection period, treat the cells with a range of concentrations of Peliglitazar racemate or a vehicle control.

-

Cell Lysis: Following an incubation period, lyse the cells to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: Measure the luciferase activity, which is proportional to the level of PPRE-driven gene expression, using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Efficacy Study in db/db Mice (Illustrative Protocol)

This protocol describes a typical study to evaluate the effects of a PPAR agonist on glycemic and lipid parameters in a diabetic mouse model.

Methodology:

-

Animal Model: Utilize male db/db mice, a genetic model of type 2 diabetes.

-

Acclimatization and Grouping: After an acclimatization period, randomly assign the mice to different treatment groups (e.g., vehicle control, and multiple dose levels of Peliglitazar racemate).

-

Dosing: Administer the assigned treatment orally once daily for a predetermined study duration (e.g., 2-4 weeks).

-

Monitoring: Regularly monitor key parameters such as body weight, food and water consumption, and fasting or random blood glucose levels.

-

Terminal Procedures: At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides, and free fatty acids. Harvest tissues like the liver and adipose tissue for further analysis.

-

Analysis: Perform biochemical assays on plasma samples and gene expression analysis on harvested tissues to assess the effects of the treatment on relevant metabolic pathways.

Conclusion

Peliglitazar racemate, as a dual PPARα/γ agonist, holds theoretical promise for the comprehensive management of type 2 diabetes by concurrently addressing both hyperglycemia and dyslipidemia. Its mechanism of action is rooted in the activation of two key nuclear receptors that regulate glucose and lipid metabolism. While specific data on Peliglitazar itself is limited, the extensive research on analogous dual PPAR agonists provides a strong foundation for understanding its potential pharmacological profile. Further publication of preclinical and clinical data will be essential to fully elucidate the therapeutic utility of Peliglitazar racemate.

References

- 1. Buy Peliglitazar racemate | 331744-72-0 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Peliglitazar racemate - Immunomart [immunomart.com]

- 4. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans | MDPI [mdpi.com]

- 8. The dual peroxisome proliferator-activated receptor alpha/gamma activator muraglitazar prevents the natural progression of diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tesaglitazar, a dual PPAR{alpha}/{gamma} agonist, ameliorates glucose and lipid intolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PPARα/γ Agonist, Tesaglitazar, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Metabolomic Study of Aging in fa/fa Rats: Multiplatform Urine and Serum Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Peliglitazar Racemate: A Technical Guide to Dual PPARα/γ Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peliglitazar is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms.[1] Developed by Bristol Myers Squibb, it was investigated for the management of metabolic disorders such as type 2 diabetes and dyslipidemia due to its potential to simultaneously regulate both glucose and lipid metabolism.[2][3] Peliglitazar belongs to a class of drugs known as "glitazars," which aim to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[1][4] The development of Peliglitazar was ultimately discontinued.[5] This technical guide provides an in-depth overview of the core scientific principles underlying Peliglitazar's mechanism of action, supported by representative data from analogous dual PPARα/γ agonists, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Peliglitazar was developed as a racemate, a mixture of equal parts of two enantiomers.[2] Studies on its metabolism in humans have shown that after oral administration, it is absorbed and then extensively metabolized, primarily through biliary elimination of its glucuronide conjugates.[6][7] The parent compound and its 1-O-β-acyl-glucuronide conjugate are the major components found in plasma.[6]

Core Mechanism: Dual PPARα/γ Agonism

Peroxisome proliferator-activated receptors are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[1][8] They play crucial roles in the regulation of cellular differentiation, development, and metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[9] Peliglitazar's therapeutic potential stemmed from its ability to activate both PPARα and PPARγ.

Upon activation by a ligand such as Peliglitazar, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][8]

The Role of PPARα

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, skeletal muscle, and kidney.[10] Its primary role is the regulation of lipid metabolism.[11] Activation of PPARα leads to the increased expression of genes involved in:

-

Fatty Acid Uptake and Transport: Increased transport of fatty acids into cells.[12]

-

Mitochondrial β-oxidation: Enhanced breakdown of fatty acids for energy production.[12]

-

Peroxisomal Fatty Acid Oxidation: Upregulation of the machinery for breaking down very long-chain fatty acids.[8]

-

Reduced Triglyceride Synthesis: Lowering the production of triglycerides in the liver.[11]

-

Increased HDL Cholesterol: Promoting the production of high-density lipoprotein ("good cholesterol").[13]

The Role of PPARγ

PPARγ is most abundantly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells).[9] It is also found in other tissues, including macrophages.[9] Activation of PPARγ is the mechanism of action for the thiazolidinedione (TZD) class of antidiabetic drugs.[9] Key functions of PPARγ activation include:

-

Adipocyte Differentiation: Promoting the differentiation of preadipocytes into mature fat cells, which are more efficient at storing fatty acids.[8][9]

-

Enhanced Insulin Sensitivity: Increasing the sensitivity of peripheral tissues, particularly adipose tissue, to insulin. This is achieved in part by upregulating the expression of genes involved in the insulin signaling cascade and glucose uptake, such as GLUT4.[8][14]

-

Regulation of Adipokines: Modulating the secretion of hormones from adipose tissue, such as adiponectin, which improves insulin sensitivity.[9]

-

Fatty Acid Storage: Promoting the uptake and storage of circulating fatty acids into adipose tissue, thereby reducing lipotoxicity in other organs like the liver and muscle.[8]

By simultaneously activating both PPARα and PPARγ, dual agonists like Peliglitazar were designed to offer a multi-faceted approach to treating metabolic syndrome, addressing both the dyslipidemia and the insulin resistance characteristic of type 2 diabetes.[1][4]

Quantitative Data: In Vitro Potency and In Vivo Efficacy of Representative Dual PPARα/γ Agonists

While specific quantitative preclinical and clinical data for Peliglitazar are not extensively available in the public domain, the following tables summarize the in vitro potency and in vivo efficacy of other well-characterized dual PPARα/γ agonists to provide a comparative context for this class of compounds.

| Compound | Target | Assay Type | Value | Reference(s) |

| Aleglitazar | Human PPARα | Transactivation | EC50: 5 nM | [5] |

| Human PPARγ | Transactivation | EC50: 9 nM | [5] | |

| Human PPARα | Binding | IC50: 38 nM | [15] | |

| Human PPARγ | Binding | IC50: 19 nM | [15] | |

| Saroglitazar | Human PPARα | Transactivation | EC50: 0.65 pM | [2][16] |

| Human PPARγ | Transactivation | EC50: 3 nM | [2][16] | |

| Ragaglitazar | Murine PPARα | Transactivation | EC50: 1.08 µM | [17] |

| Murine PPARγ | Transactivation | EC50: 0.1 µM | [17] |

Table 1: In Vitro Potency of Representative Dual PPARα/γ Agonists. EC50 and IC50 values represent the concentration of the compound required to elicit a half-maximal response or inhibition, respectively.

| Compound | Animal Model | Dose | Effect on Triglycerides | Effect on Glucose/Insulin | Reference(s) |

| Ragaglitazar | ob/ob mice | 3 mg/kg/day | ↓ 74% | ↓ Glucose (ED50 <0.03 mg/kg), ↓ Insulin (ED50 <0.1 mg/kg) | [17] |

| Zucker fa/fa rats | 3 mg/kg/day | ↓ 74% | ↓ Insulin (53%) | [17] | |

| Saroglitazar | db/db mice | 1 mg/kg/day | ↓ (ED50: 0.05 mg/kg) | ↓ Glucose (ED50: 0.19 mg/kg), ↓ Insulin (91%) | [2][16] |

| Tesaglitazar | Non-diabetic, insulin-resistant patients | 1.0 mg/day | ↓ 37% | ↓ Fasting Glucose (0.47 mmol/l), ↓ Fasting Insulin (35%) | [12] |

| Chiglitazar | Type 2 Diabetes Patients | 48 mg/day | ↓ (Significant) | ↓ HbA1c (-1.05% vs placebo) | [18][19] |

Table 2: In Vivo Efficacy of Representative Dual PPARα/γ Agonists. Data from various preclinical models and clinical trials are presented, showing the percentage change from baseline or control.

Experimental Protocols

This section details standardized methodologies for the key experiments used to characterize dual PPARα/γ agonists.

LanthaScreen® TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the ligand-binding domain (LBD) of PPARα and PPARγ.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technique that measures the proximity of two fluorophores.[20] In this assay, a terbium (Tb)-labeled anti-GST antibody serves as the donor fluorophore, which binds to a GST-tagged PPAR LBD.[15] A fluorescently labeled small molecule ligand (tracer) that binds to the PPAR LBD acts as the acceptor.[15] When the tracer is bound to the PPAR LBD, excitation of the Tb donor results in energy transfer to the acceptor, producing a high FRET signal.[15] A test compound that competes with the tracer for binding to the LBD will disrupt FRET, leading to a decrease in the signal.[15]

Materials:

-

GST-tagged human PPARα or PPARγ LBD

-

Terbium-labeled anti-GST antibody

-

Fluormone™ Pan-PPAR Green tracer

-

Assay buffer

-

Test compound (e.g., Peliglitazar)

-

384-well black microplates

-

Fluorescence plate reader with TR-FRET capability

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.

-

Reagent Preparation: Prepare a solution containing the Tb-anti-GST antibody and the respective PPAR-LBD (α or γ) in the assay buffer.

-

Assay Plate Setup:

-

Add the diluted test compound or control to the wells of the 384-well plate.

-

Add the Fluormone™ tracer to all wells.

-

Initiate the binding reaction by adding the antibody/PPAR-LBD mixture to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET-enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (tracer) after a pulsed excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PPARα/γ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα or PPARγ.

Principle: This assay utilizes a reporter gene system.[21] A host cell line (e.g., HEK293T) is transiently transfected with two plasmids: an expression vector containing the DNA sequence for the PPARα or PPARγ receptor, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.[16][22] When an agonist binds to and activates the expressed PPAR receptor, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of the luciferase reporter gene.[16] The resulting luminescence is proportional to the transcriptional activity of the receptor.

Materials:

-

HEK293T cells

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Expression plasmid for full-length human PPARα or PPARγ

-

Reporter plasmid with a PPRE-driven luciferase gene (e.g., pPPREx3-TK-Luc)

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Test compound (e.g., Peliglitazar)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed the cells into 96-well plates.

-

Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.

-

Incubation: Incubate the cells for another 18-24 hours.

-

Cell Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using the buffer provided in the dual-luciferase assay kit.

-

Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

In Vivo Efficacy Study in a Diabetic Animal Model (e.g., db/db mice)

This type of study assesses the effects of a dual PPARα/γ agonist on metabolic parameters in a relevant animal model of type 2 diabetes and dyslipidemia.

Principle: The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and subsequent metabolic dysfunction. They are a standard model for testing the efficacy of antidiabetic and lipid-lowering agents.[2]

Materials:

-

Male db/db mice (e.g., 8-10 weeks old)

-

Control lean littermates (db/+)

-

Test compound (e.g., Peliglitazar) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard laboratory chow

-

Equipment for blood collection (e.g., via tail vein)

-

Glucometer and commercial assay kits for measuring plasma triglycerides, insulin, etc.

Procedure:

-

Acclimatization and Baseline Measurement:

-

Allow the animals to acclimate to the housing conditions for at least one week.

-

At the beginning of the study, record body weights and collect baseline blood samples after a period of fasting (e.g., 4-6 hours) to measure initial glucose, triglyceride, and insulin levels.

-

-

Dosing:

-

Randomize the db/db mice into several groups: a vehicle control group and multiple treatment groups receiving different daily doses of the test compound.

-

Administer the test compound or vehicle orally (e.g., via gavage) once daily for a specified period (e.g., 14-28 days).

-

-

Monitoring:

-

Monitor body weight and food intake regularly throughout the study.

-

Collect blood samples at specified intervals (e.g., weekly) to monitor changes in fasting glucose and triglycerides.

-

-

Terminal Procedures:

-

At the end of the treatment period, collect final blood samples for a comprehensive analysis of glucose, triglycerides, insulin, and other relevant biomarkers.

-

An oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose disposal.

-

Euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression studies).

-

-

Data Analysis:

-

Compare the changes in metabolic parameters (glucose, triglycerides, insulin, etc.) between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Calculate the percentage reduction in these parameters from baseline and in comparison to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by dual PPARα/γ agonists and a typical experimental workflow for their evaluation.

Caption: PPARα Signaling Pathway for Lipid Metabolism.

Caption: PPARγ Signaling Pathway for Glucose Homeostasis.

Caption: Workflow for Dual PPAR Agonist Evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Role of Glitazars in atherogenic dyslipidemia and diabetes: Two birds with one stone? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Tesaglitazar: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tesaglitazar, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ragaglitazar: the pharmacokinetics, pharmacodynamics, and tolerability of a novel dual PPAR alpha and gamma agonist in healthy subjects and patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aleglitazar | PPAR | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

Peliglitazar Racemate and Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peliglitazar racemate, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic agent for managing metabolic disorders such as type 2 diabetes and dyslipidemia.[1] By simultaneously activating both PPARα and PPARγ, peliglitazar racemate offers a comprehensive approach to regulating glucose and lipid metabolism. This technical guide provides an in-depth overview of the core mechanism of action of peliglitazar racemate, its effects on lipid metabolism as evidenced by preclinical and clinical studies, and detailed experimental protocols for key assays used in its evaluation. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Mechanism of Action: Dual PPARα/γ Activation

Peliglitazar racemate functions as a dual activator of PPARα and PPARγ, which are nuclear receptors that play crucial roles in the transcriptional regulation of genes involved in lipid and glucose homeostasis.[1][2]

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Activation of PPARγ enhances insulin sensitivity, leading to increased glucose uptake in peripheral tissues and a reduction in plasma glucose levels. It also contributes to the trapping of free fatty acids in adipocytes, thereby reducing their availability in the circulation.

The dual agonism of peliglitazar racemate allows for a synergistic effect on both lipid and glucose metabolism, making it a potentially effective treatment for the cluster of metabolic abnormalities associated with type 2 diabetes and metabolic syndrome.[2]

Signaling Pathway

The activation of PPARα and PPARγ by peliglitazar racemate initiates a cascade of molecular events that ultimately alters gene expression.

Effects on Lipid Metabolism: Preclinical and Clinical Data

While specific quantitative data for peliglitazar racemate from comprehensive, publicly available studies are limited, the effects of other dual PPARα/γ agonists provide a strong indication of its potential lipid-modifying properties. The following tables summarize representative data from studies on dual PPAR agonists, which are expected to have a similar mechanism of action to peliglitazar.

Table 1: Effects of Dual PPAR Agonists on Lipid Profiles in Preclinical Models

| Compound | Animal Model | Dose | Duration | Triglyceride Change | Total Cholesterol Change | HDL-C Change | LDL-C Change | Reference |

| Saroglitazar | db/db mice | 0.01-3 mg/kg/day | 12 days | Dose-dependent reduction | - | - | - | [3] |

| Saroglitazar | Zucker fa/fa rats | 3 mg/kg | 14 days | ↓ 81.7% | - | - | - | [3] |

| Ragaglitazar | Zucker fa/fa rats | 3 mg/kg | - | ↓ 74% | - | - | - | [4] |

| Ragaglitazar | High-fat-fed hamsters | 1 mg/kg | - | ↓ 83% | ↓ 61% | - | - | [4] |

Table 2: Effects of Dual PPAR Agonists on Lipid Profiles in Clinical Trials

| Compound | Study Population | Dose | Duration | Triglyceride Change | Total Cholesterol Change | HDL-C Change | LDL-C Change | Reference |

| Saroglitazar | Diabetic Dyslipidemia | 4 mg | 12 weeks | ↓ 45.5% | - | ↑ | ↓ | [5] |

| Saroglitazar | Diabetic Dyslipidemia | 4 mg | 52 weeks | ↓ 66.9% | ↓ 44.84% | ↑ | ↓ 38.47% | [6] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of peliglitazar racemate and its effects on lipid metabolism.

In Vitro PPAR Activation Assay

This assay is crucial for determining the potency and selectivity of a compound as a PPAR agonist.

Objective: To quantify the activation of PPARα and PPARγ by peliglitazar racemate in a cell-based reporter assay.

Materials:

-

Cell line (e.g., HEK293, HepG2)

-

Expression vectors for full-length human PPARα and PPARγ

-

Reporter vector containing a PPAR response element (PPRE) linked to a luciferase reporter gene

-

Transfection reagent

-

Peliglitazar racemate and reference compounds (e.g., a known PPARα agonist like WY-14643 and a PPARγ agonist like rosiglitazone)

-

Cell culture medium and reagents

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Plate cells in 96-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the PPAR expression vector (either PPARα or PPARγ) and the PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of peliglitazar racemate or reference compounds. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

If used, measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) value.

-

In Vivo Efficacy Study in a Dyslipidemic Animal Model

Animal models of dyslipidemia are essential for evaluating the in vivo efficacy of lipid-lowering agents. Diet-induced obese and hyperlipidemic models are commonly used.[7]

Objective: To assess the effect of peliglitazar racemate on plasma lipid profiles in a diet-induced obese and dyslipidemic mouse model.

Animal Model: C57BL/6J mice are a suitable model as they are prone to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.[8]

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow diet

-

Peliglitazar racemate

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

-

Clinical chemistry analyzer for lipid profiling

Protocol:

-

Induction of Dyslipidemia:

-

Feed mice a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia. A control group is fed a standard chow diet.

-

-

Grouping and Treatment:

-

Randomly assign the HFD-fed mice to different treatment groups:

-

Vehicle control group

-

Peliglitazar racemate group(s) (different dose levels)

-

Positive control group (e.g., fenofibrate)

-

-

Administer the treatments orally once daily for a specified period (e.g., 4-8 weeks).

-

-

Sample Collection:

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

-

-

Lipid Profile Analysis:

-

Separate plasma by centrifugation.

-

Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using a clinical chemistry analyzer.

-

-

Data Analysis:

-

Compare the lipid profiles between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Gene Expression Analysis in Liver and Adipose Tissue

Analyzing changes in gene expression provides insights into the molecular mechanisms underlying the effects of peliglitazar racemate.

Objective: To determine the effect of peliglitazar racemate on the expression of genes involved in lipid metabolism in the liver and adipose tissue.

Materials:

-

Tissue samples (liver and adipose tissue) from the in vivo study

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative real-time PCR (qPCR) instrument and reagents (e.g., SYBR Green)

-

Primers for target genes (e.g., CPT1, ACOX1, FAS, SREBP-1c, LPL) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

-

RNA Extraction:

-

Homogenize the tissue samples and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Run the qPCR reaction in a thermal cycler.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the gene expression levels between the treatment groups.

-

Human Metabolism and Pharmacokinetics

A study on the metabolism and disposition of 14C-labeled peliglitazar in healthy male subjects following a single 10-mg oral dose provided the following key findings[7]:

-

Absorption and Elimination: The maximum plasma concentration (Cmax) was reached at approximately 1 hour, and the elimination half-life (t1/2) was about 3.5 hours.[7]

-

Major Circulating Components: The parent compound and its 1-O-β-acyl-glucuronide conjugate were the major components in plasma.[7]

-

Excretion: The majority of the radioactive dose was recovered in the feces. The major clearance pathway was identified as biliary elimination of glucuronide conjugates, which are then hydrolyzed in the intestines before excretion.[7]

-

Metabolites: Several oxidative metabolites (M14, M14a, M14b, M15, M15a, M15b, and M17) were identified, resulting from aliphatic/aryl hydroxylation and O-demethylation.[7]

Conclusion

Peliglitazar racemate, as a dual PPARα/γ activator, holds significant promise for the treatment of metabolic disorders characterized by dyslipidemia and insulin resistance. Its mechanism of action allows for a multi-faceted approach to improving lipid profiles and glycemic control. While comprehensive clinical data on peliglitazar itself is not widely available, the extensive research on other dual PPAR agonists provides a strong foundation for its expected therapeutic benefits. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this and similar compounds. Further research, particularly well-controlled preclinical and clinical studies, is necessary to fully elucidate the efficacy and safety profile of peliglitazar racemate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Peliglitazar racemate | 331744-72-0 [smolecule.com]

- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]

- 6. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]

- 7. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Peliglitazar racemate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPARs) alpha (α) and gamma (γ), developed for the potential treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. As a dual agonist, it combines the therapeutic benefits of targeting both lipid and glucose metabolism. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to Peliglitazar racemate. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for research and drug development professionals.

Chemical Structure and Properties

Peliglitazar racemate is a synthetic compound with a complex chemical structure designed for dual activity at PPARα and PPARγ receptors.[1]

Table 1: Chemical and Physical Properties of Peliglitazar Racemate

| Property | Value | Reference |

| IUPAC Name | 2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | [2] |

| Molecular Formula | C₃₀H₃₀N₂O₇ | [1] |

| Molecular Weight | 530.57 g/mol | [1] |

| CAS Number | 331744-72-0 | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO and ethanol. | [5][6] |

| Stability | Susceptible to acid and base catalyzed degradation. | [7] |

Mechanism of Action: Dual PPARα/γ Agonism

Peliglitazar's therapeutic effects stem from its function as a dual agonist for both PPARα and PPARγ nuclear receptors.[1][3][8] These ligand-activated transcription factors play crucial roles in regulating glucose and lipid metabolism.[4]

Upon binding, Peliglitazar induces a conformational change in the PPAR receptors, leading to their heterodimerization with the retinoid X receptor (RXR).[9] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][10]

PPARα Activation and Lipid Metabolism

Activation of PPARα primarily occurs in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Peliglitazar-mediated PPARα activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[11] This results in a reduction of circulating triglycerides and an improvement in the overall lipid profile.[1] Key target genes of PPARα include those encoding for lipoprotein lipase (LPL), apolipoproteins (APOA1, APOA2, APOA5), and enzymes of the fatty acid oxidation pathway like carnitine palmitoyltransferase 1 (CPT1).[11]

PPARγ Activation and Glucose Metabolism

PPARγ is most abundantly expressed in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis. Peliglitazar's activation of PPARγ promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thus reducing lipotoxicity in other tissues.[1] This leads to enhanced insulin sensitivity in muscle and liver. Furthermore, PPARγ activation by Peliglitazar influences the expression of genes such as ANGPTL4 and PDK4, which are involved in lipid metabolism and insulin sensitization.[9] It also upregulates the expression of the glucose transporter type 4 (GLUT4), facilitating glucose uptake into cells.[12]

References

- 1. Buy Peliglitazar racemate | 331744-72-0 [smolecule.com]

- 2. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitate-induced down-regulation of sortilin and impaired GLUT4 trafficking in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Purification, and Core Mechanism of Peliglitazar Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peliglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), positioning it as a significant therapeutic candidate for metabolic disorders such as type 2 diabetes and dyslipidemia.[1] Its action on both receptors allows for the simultaneous regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the synthesis and purification of peliglitazar racemate, along with an illustrative depiction of its core mechanism of action through its signaling pathway. The methodologies presented are compiled from established chemical synthesis principles and analytical purification techniques relevant to molecules of similar structure and complexity.

Synthesis of Peliglitazar Racemate

The synthesis of peliglitazar racemate, chemically known as (RS)-2-ethoxy-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)-ethoxy]-phenyl}-propionic acid, is a multi-step process. The core of the molecule is a 2-aryl-5-methyl-1,3-oxazole ring, which is then functionalized with a substituted phenoxy-propionic acid side chain. While a single, unified synthesis protocol is not publicly available, a plausible and chemically sound synthetic route can be constructed based on established methods for the synthesis of related compounds.

The proposed synthesis can be conceptually divided into two main parts: the formation of the key intermediate, 2-phenyl-4-(2-hydroxyethyl)-5-methyloxazole, and its subsequent coupling with the propionic acid side chain, followed by final modifications.

Experimental Protocol for Synthesis

Part A: Synthesis of the Oxazole Core Intermediate

The synthesis of the 2-aryl-5-methyl-1,3-oxazole core is a critical step. A common method for this involves the reaction of a benzaldehyde derivative with a suitable precursor to form the oxazole ring.

-

Step 1: Synthesis of 2-phenyl-4,5-dimethyl-1,3-oxazole-3-oxide.

-

Methodology: Benzaldehyde is reacted with diacetyl monoxime in glacial acetic acid. The mixture is heated under reflux for several hours. After cooling, the product is precipitated by the addition of water, filtered, and dried.

-

-

Step 2: Synthesis of 2-phenyl-4-(chloromethyl)-5-methyl-1,3-oxazole.

-

Methodology: The oxazole-3-oxide from the previous step is heated with phosphorus oxychloride (POCl3) in a suitable solvent like dichloroethane. The reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the chloromethyl derivative.

-

-

Step 3: Synthesis of 2-phenyl-5-methyl-1,3-oxazole-4-carbaldehyde.

-

Methodology: The chloromethyl oxazole is oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation.

-

-

Step 4: Synthesis of 2-(2-phenyl-5-methyl-oxazol-4-yl)-ethanol.

-

Methodology: The aldehyde is reduced to the primary alcohol. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction is typically carried out at room temperature. After completion, the reaction is quenched, and the product is extracted and purified.

-

Part B: Coupling and Final Synthesis of Peliglitazar Racemate

-

Step 5: Synthesis of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.

-

Methodology: This step involves the synthesis of the propionic acid side chain precursor. This can be achieved through various standard organic synthesis routes.

-

-

Step 6: Williamson Ether Synthesis.

-

Methodology: The alcohol from Step 4, 2-(2-phenyl-5-methyl-oxazol-4-yl)-ethanol, is coupled with the phenolic hydroxyl group of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate from Step 5. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone or DMF. The mixture is heated to facilitate the reaction.

-

-

Step 7: Saponification.

-

Methodology: The final step is the hydrolysis of the ethyl ester to the carboxylic acid to yield peliglitazar racemate. This is achieved by treating the product from Step 6 with a base, such as sodium hydroxide, in an aqueous alcohol solution. The reaction mixture is then acidified to precipitate the final product.

-

Synthesis Workflow Diagram

Caption: A plausible synthetic workflow for Peliglitazar racemate.

Purification of Peliglitazar Racemate

The purification of the final peliglitazar racemate and its intermediates is crucial to ensure high purity for research and development purposes. A combination of chromatographic techniques is typically employed.

Purification Methodologies

-

Flash Chromatography: This technique is often used for the purification of synthetic intermediates. For the intermediates of peliglitazar, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice. The polarity of the solvent system is adjusted based on the polarity of the compound being purified.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the final purification of peliglitazar racemate to achieve high purity. Reversed-phase HPLC is particularly suitable for this compound.

Tabulated Purification Parameters

| Parameter | Flash Chromatography (Intermediates) | Preparative HPLC (Final Product) |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 (e.g., 5 µm, 100 Å) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV (254 nm) | UV (e.g., 254 nm, 280 nm) |

| Typical Flow Rate | 20-50 mL/min | 10-20 mL/min |

Purification Workflow Diagram

Caption: A typical purification workflow for Peliglitazar racemate.

Core Mechanism of Action: PPARα/γ Signaling Pathway

Peliglitazar exerts its therapeutic effects by acting as a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. The activation of these receptors leads to the regulation of gene expression involved in glucose and lipid metabolism.

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation enhances insulin sensitivity, promotes adipocyte differentiation, and increases glucose uptake in peripheral tissues.

-

PPARα Activation: Mainly found in the liver, kidney, and heart, PPARα activation stimulates the beta-oxidation of fatty acids, leading to a reduction in circulating triglycerides.

Signaling Pathway Diagram

Caption: The PPARα/γ signaling pathway activated by Peliglitazar.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of peliglitazar racemate, grounded in established chemical principles. The provided experimental outlines and purification strategies offer a solid foundation for researchers and drug development professionals working with this and similar dual PPAR agonists. The visualization of the PPARα/γ signaling pathway clarifies the core mechanism by which peliglitazar exerts its dual action on lipid and glucose metabolism, highlighting its therapeutic potential. Further optimization of the presented synthetic and purification methods will be crucial for efficient and scalable production.

References

Peliglitazar Racemate and its Enantiomers: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Peliglitazar and PPAR Agonism

Peliglitazar is a member of the "glitazar" class of drugs, designed to simultaneously activate both PPARα and PPARγ.

-

PPARα activation is primarily associated with the regulation of lipid metabolism, leading to decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.

-

PPARγ activation is linked to improved insulin sensitivity and glucose uptake in peripheral tissues, making it a target for managing hyperglycemia in type 2 diabetes.

By acting as a dual agonist, peliglitazar was developed with the therapeutic goal of addressing both the dyslipidemia and insulin resistance commonly observed in patients with type 2 diabetes.[1][2]

The Significance of Chirality in Drug Action

The presence of a stereocenter in the molecular structure of peliglitazar means it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can have distinct:

-

Pharmacodynamics: One enantiomer (the "eutomer") may be responsible for the desired therapeutic effect, while the other (the "distomer") could be less active, inactive, or even contribute to adverse effects.

-

Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties, leading to different plasma concentrations and durations of action.

Therefore, the comprehensive characterization of the individual enantiomers of peliglitazar is crucial for a complete understanding of its therapeutic potential and safety profile.

Biological Activity of Peliglitazar Racemate

Studies on the racemic mixture of peliglitazar have demonstrated its efficacy as a dual PPARα/γ activator in animal models of diabetes and dyslipidemia, where it has been shown to produce both glucose and lipid-lowering effects.[1]

Unfortunately, specific quantitative data (e.g., EC₅₀, IC₅₀, Kᵢ) for the individual (R)- and (S)-enantiomers of peliglitazar against PPARα and PPARγ are not publicly available in the reviewed literature. The following table summarizes the type of data that would be essential for a comparative analysis.

| Parameter | Receptor | (R)-Peliglitazar | (S)-Peliglitazar | Racemic Peliglitazar | Reference Compound(s) |

| Binding Affinity (Kᵢ or IC₅₀, nM) | PPARα | Data not available | Data not available | Data not available | e.g., Fenofibric Acid |

| PPARγ | Data not available | Data not available | Data not available | e.g., Rosiglitazone | |

| Transactivation Potency (EC₅₀, nM) | PPARα | Data not available | Data not available | Data not available | e.g., WY-14643 |

| PPARγ | Data not available | Data not available | Data not available | e.g., Rosiglitazone |

Experimental Protocols

Detailed, validated experimental protocols for the chiral separation and specific biological evaluation of peliglitazar enantiomers are not published. However, based on standard methodologies for similar compounds, the following experimental workflows would be appropriate.

Chiral Separation of Peliglitazar Enantiomers

The separation of peliglitazar enantiomers would be the first critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol Steps:

-

Column Screening: A variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), would be screened.

-

Mobile Phase Optimization:

-

Normal-Phase: Isocratic elution with mixtures of a non-polar solvent (e.g., hexane) and a polar organic modifier (e.g., ethanol, isopropanol) is a common starting point. Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

-

Reversed-Phase: Mixtures of aqueous buffers and organic solvents like acetonitrile or methanol would be tested on appropriate reversed-phase CSPs.

-

-

Parameter Optimization: The flow rate and column temperature would be optimized to achieve baseline separation with good peak symmetry and efficiency.

-

Method Validation: The finalized method would be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

In Vitro Biological Activity Assays

Once the enantiomers are separated and isolated, their biological activity can be assessed using a variety of in vitro assays.

A competitive binding assay is used to determine the affinity of each enantiomer for the PPARα and PPARγ ligand-binding domains (LBD).

Workflow for PPAR Binding Assay:

Caption: Workflow for a Competitive PPAR Binding Assay.

Detailed Protocol Steps:

-

Reagents: Recombinant human PPARα-LBD and PPARγ-LBD, a high-affinity fluorescently labeled PPAR ligand (tracer), and the isolated peliglitazar enantiomers.

-

Assay Principle: The assay measures the ability of the test compound (peliglitazar enantiomer) to displace the fluorescent tracer from the PPAR-LBD.

-

Procedure:

-

A fixed concentration of the PPAR-LBD and the fluorescent tracer are incubated with varying concentrations of the test enantiomer.

-

After incubation to allow for binding equilibrium, the fluorescence polarization (FP) or Förster resonance energy transfer (FRET) signal is measured.

-

A decrease in the signal indicates displacement of the tracer by the test compound.

-

-

Data Analysis: The data are plotted as signal versus compound concentration, and the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of tracer binding) is calculated.

This cell-based assay measures the ability of each enantiomer to activate the transcriptional activity of PPARs.

Workflow for PPAR Transactivation Assay:

Caption: Workflow for a PPAR Reporter Gene Assay.

Detailed Protocol Steps:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids:

-

An expression vector for the full-length PPARα or PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).

-

-

Compound Treatment: The transfected cells are then treated with various concentrations of the individual peliglitazar enantiomers.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.

PPAR Signaling Pathway

The biological effects of peliglitazar are mediated through the activation of the PPAR signaling pathway.

Caption: Simplified PPAR Signaling Pathway.

Pathway Description:

-

Ligand Binding: Peliglitazar enters the cell and binds to the ligand-binding domain of PPARα and/or PPARγ in the nucleus.

-

Heterodimerization: Ligand binding induces a conformational change in the PPAR, leading to its heterodimerization with the retinoid X receptor (RXR).

-

PPRE Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and adipogenesis.

Conclusion and Future Directions

Peliglitazar racemate has demonstrated potential as a dual PPARα/γ agonist for the management of metabolic disorders. However, the lack of publicly available data on the individual enantiomers represents a significant gap in the understanding of this compound. A thorough investigation into the stereospecific synthesis, chiral separation, and comparative biological activities of the (R)- and (S)-enantiomers is essential. Such studies would not only elucidate the specific contribution of each enantiomer to the overall therapeutic effect and potential side effects but also align with modern drug development standards that emphasize the characterization of single enantiomers. Future research should focus on performing the detailed experimental protocols outlined in this guide to provide the much-needed quantitative data for the individual enantiomers of peliglitazar. This would enable a more complete and accurate assessment of its potential as a therapeutic agent.

References

Peliglitazar Racemate: A Comprehensive Technical Guide to Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peliglitazar is a dual agonist of the peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ), developed for the potential treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] Its mechanism of action involves the activation of PPARα, which primarily regulates fatty acid oxidation, and PPARγ, a key regulator of adipogenesis and insulin sensitivity.[1] This guide provides an in-depth overview of the pharmacokinetics and metabolism of peliglitazar racemate, compiling available data into a structured format for easy reference and comparison.

Pharmacokinetic Properties

The pharmacokinetics of peliglitazar have been characterized in humans following oral administration. The compound is rapidly absorbed, with key metabolic and elimination processes occurring via biliary excretion.

Human Pharmacokinetic Parameters

A study in healthy male subjects following a single 10-mg oral dose of 14C-labeled peliglitazar provided the following key pharmacokinetic parameters.

| Parameter | Value | Reference |

| Tmax (Time to Maximum Plasma Concentration) | ~1 hour | [3][4] |

| t1/2 (Elimination Half-life) | ~3.5 hours | [3][4] |

Metabolism

Peliglitazar undergoes extensive metabolism in humans, with the primary pathways being glucuronidation and oxidation. The resulting metabolites are then eliminated primarily through the feces.

Major Metabolic Pathways

The principal metabolic transformations of peliglitazar involve:

-

Acyl Glucuronidation: The formation of a 1-O-β-acyl-glucuronide conjugate is a major metabolic pathway.[3][5] This glucuronide conjugate is the major drug-related component found in bile and a major circulating metabolite in plasma.[3][4][5]

-

Oxidative Metabolism: Peliglitazar also undergoes oxidation through several cytochrome P450 isoforms, with CYP2C8, CYP2C9, CYP2C19, and CYP3A4 identified as the primary oxidative enzymes.[1] The main oxidative pathways include:

Metabolic Fate and Excretion

The majority of a peliglitazar dose is eliminated in the feces.[3] A significant portion of the drug is first conjugated with glucuronic acid and excreted into the bile. These glucuronide conjugates are then hydrolyzed back to peliglitazar and its oxidative metabolites in the intestines before being excreted in the feces.[3][6]

The following diagram illustrates the major metabolic pathways of peliglitazar.

Experimental Protocols

The following section details the methodologies employed in a key human study investigating the metabolism and disposition of 14C-labeled peliglitazar.[3]

Human Metabolism and Disposition Study

-

Study Design: An open-label study in 10 healthy male subjects. The subjects were divided into two groups: Group 1 (n=5) for collection of blood, urine, and feces, and Group 2 (n=5) which additionally underwent bile collection.[3]

-

Dosing: A single oral dose of 10 mg of dual 14C-labeled peliglitazar was administered.[3]

-

Sample Collection:

-

Analytical Methods:

The workflow for this human metabolism study is depicted in the diagram below.

Conclusion

Peliglitazar is rapidly absorbed and extensively metabolized in humans. The primary metabolic pathway is acyl glucuronidation, leading to significant biliary excretion of the glucuronide conjugate. This conjugate is subsequently hydrolyzed in the intestine, and the parent drug and its oxidative metabolites are eliminated mainly through the feces. The short elimination half-life suggests that the drug is cleared relatively quickly from the systemic circulation. Understanding these pharmacokinetic and metabolic characteristics is crucial for the further development and clinical application of peliglitazar.

References

- 1. Buy Peliglitazar racemate | 331744-72-0 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peliglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Peliglitazar Racemate: A Technical Overview of In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peliglitazar racemate (BMS-426707-01 racemate) is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] Developed by Bristol Myers Squibb, this compound was investigated for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and dyslipidemia.[2][3][4] By simultaneously activating both PPARα and PPARγ, peliglitazar racemate was designed to offer a comprehensive approach to managing the multifaceted aspects of metabolic syndrome, including hyperglycemia and dyslipidemia.[2] This technical guide provides a detailed overview of the in vitro and in vivo effects of peliglitazar racemate, drawing upon available data for this compound and closely related dual PPARα/γ agonists to elucidate its pharmacological profile.

Mechanism of Action: Dual PPARα/γ Activation

Peliglitazar racemate functions by binding to and activating both PPARα and PPARγ, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][5] This interaction modulates the transcription of a suite of genes involved in glucose and lipid metabolism, as well as inflammation.[4][5][6]

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells.[4][5][7] Activation of PPARγ enhances insulin sensitivity by increasing glucose uptake in peripheral tissues and modulating the expression of adipokines, such as increasing adiponectin and decreasing tumor necrosis factor-alpha (TNF-α).[4][7]

-

PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid metabolism.[5] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance, resulting in a reduction of circulating triglyceride levels.[4][5]

The dual activation of both receptors by peliglitazar racemate is intended to provide a synergistic effect, addressing both insulin resistance and dyslipidemia, which are hallmark features of type 2 diabetes and metabolic syndrome.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for peliglitazar racemate in the public domain, the following tables summarize representative data from closely related dual PPARα/γ agonists, muraglitazar and aleglitazar, to illustrate the expected potency and efficacy.

Table 1: In Vitro PPAR Activation

| Compound | Receptor | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |

| Muraglitazar | PPARα | Transactivation Assay | HepG2 | EC50: 0.24 µM | [6] |

| PPARγ | Transactivation Assay | CV-1 | EC50: 0.12 µM | [6] | |

| PPARα | Binding Assay | N/A | IC50: 0.42 µM | [6] | |

| PPARγ | Binding Assay | N/A | IC50: 0.14 µM | [6] | |

| Aleglitazar | PPARα | Transactivation Assay | N/A | EC50: 5 nM | [8] |

| PPARγ | Transactivation Assay | N/A | EC50: 9 nM | [8] |

Table 2: In Vivo Effects on Metabolic Parameters in Animal Models

| Compound | Animal Model | Dose Range | Duration | Key Findings | Reference |

| Muraglitazar | db/db mice | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reductions in glucose, insulin, triglycerides, and free fatty acids. | [9] |

| Saroglitazar | db/db mice | 0.01-3 mg/kg/day | 12 days | Dose-dependent reductions in serum triglycerides (ED50: 0.05 mg/kg), free fatty acids (ED50: 0.19 mg/kg), and glucose (ED50: 0.19 mg/kg). | [10][11] |

| Ragaglitazar | Type 2 Diabetic Patients | 1, 4, and 10 mg/day | 12 weeks | Significant dose-dependent decreases in fasting plasma glucose (-48, -74, -77 mg/dl) and triglycerides (-40%, -62%, -51%). | [12][13] |

Experimental Protocols

In Vitro: PPAR Transactivation Assay

This assay is a fundamental method to determine the potency and efficacy of a compound as a PPAR agonist.

Objective: To quantify the ability of peliglitazar racemate to activate PPARα and PPARγ and induce the expression of a reporter gene.

General Methodology:

-

Cell Culture: A suitable mammalian cell line, such as HEK293T or HepG2, is cultured under standard conditions.

-

Transient Transfection: The cells are transiently transfected with a plasmid cocktail containing:

-

An expression vector for a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα or PPARγ fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

-

-

Compound Treatment: Following transfection, the cells are treated with varying concentrations of peliglitazar racemate or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., WY-14643) and a PPARγ agonist (e.g., rosiglitazone) are used as positive controls.

-

Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to the vehicle control is calculated for each concentration of the test compound. The EC50 value, the concentration at which 50% of the maximal response is achieved, is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo: Evaluation in a Diabetic and Dyslipidemic Animal Model (e.g., db/db Mice)

The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia, making it a relevant model for evaluating the efficacy of dual PPARα/γ agonists.

Objective: To assess the in vivo effects of peliglitazar racemate on glucose homeostasis and lipid metabolism.

General Methodology:

-

Animal Model: Male db/db mice are used. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.

-

Acclimatization and Grouping: The animals are acclimated to the housing conditions for a period of at least one week. They are then randomized into different treatment groups (e.g., vehicle control and multiple dose levels of peliglitazar racemate).

-

Dosing: Peliglitazar racemate is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for a specified duration (e.g., 2-4 weeks).

-

Metabolic Parameter Monitoring:

-

Blood Glucose: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer. Fasting blood glucose is measured after an overnight fast.

-

Plasma Lipids: At the end of the study, blood is collected for the analysis of plasma triglycerides, total cholesterol, and free fatty acids.

-

Oral Glucose Tolerance Test (OGTT): An OGTT may be performed to assess improvements in glucose tolerance. After an overnight fast, a bolus of glucose is administered orally, and blood glucose levels are measured at various time points.

-

-

Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues such as the liver and adipose tissue may be collected for gene expression analysis of PPAR target genes.

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the metabolic parameters between the treatment groups and the vehicle control group.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Peliglitazar racemate | 331744-72-0 [smolecule.com]

- 3. Peliglitazar racemate (BMS 426707-01 racemate) [myskinrecipes.com]

- 4. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARγ REGULATION IN HYPERTENSION AND METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adiponectin concentrations increase during acute FFA elevation in humans treated with rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dual peroxisome proliferator-activated receptor alpha/gamma activator muraglitazar prevents the natural progression of diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zucker rats as an experimental model for the study of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Peliglitazar Racemate In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction